Differential Inhibition of STEP Tyrosine Phosphatase in the Absence vs. Presence of Glutathione
3-Chloro-4-nitrobenzonitrile demonstrates context-dependent inhibitory activity against STEP (Striatal-Enriched Tyrosine Phosphatase), with a pronounced loss of potency in the presence of glutathione (GSH) [1]. While direct comparative data for isomers is absent in this assay, this specific GSH-dependent inhibition profile is a direct function of its unique molecular structure and defines a distinct mechanistic behavior not shared by unsubstituted or differently substituted benzonitriles.
| Evidence Dimension | STEP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 33 nM (in absence of GSH) / 20,000 nM (20 µM) (in presence of 1 mM GSH) |
| Comparator Or Baseline | Not applicable for a direct head-to-head comparison; the GSH-dependent shift is an intrinsic property of the compound. |
| Quantified Difference | Approximately 600-fold reduction in inhibitory potency in the presence of 1 mM GSH. |
| Conditions | In vitro assay using STEP enzyme (origin unknown), pre-incubated for 10 min, with p-nitrophenyl phosphate substrate. |
Why This Matters
This specific, quantifiable sensitivity to glutathione is a key consideration for researchers designing in vitro enzyme assays or cellular studies, as it may impact target engagement in different redox environments.
- [1] BindingDB. (n.d.). BDBM50103447 CHEMBL3398250. Retrieved from http://ww.w.bindingdb.org View Source
